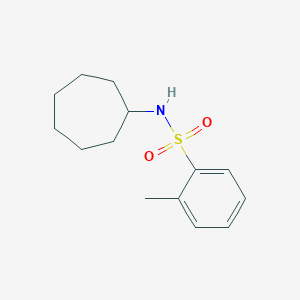
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It was first synthesized in 1962 and has since been extensively studied for its pharmacological properties.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide works by binding to alpha-2 adrenergic receptors in the brain, which results in the inhibition of the release of norepinephrine. This leads to a decrease in sympathetic nervous system activity, which in turn results in a decrease in blood pressure. It also has sedative effects, which make it effective in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease heart rate and cardiac output, as well as decrease the release of renin from the kidneys. It also has been found to decrease the release of insulin from the pancreas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide has a number of advantages as a research tool. It is relatively inexpensive and widely available. Additionally, it has a well-established mechanism of action and has been extensively studied. However, it does have some limitations. It has a relatively short half-life, which can make it difficult to maintain steady levels in the bloodstream. Additionally, it has a number of side effects, which can complicate experimental design.
Direcciones Futuras
There are a number of potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide. One area of interest is its potential use in the treatment of opioid withdrawal symptoms. It has been shown to be effective in reducing withdrawal symptoms in some studies, but more research is needed to fully understand its potential in this area. Additionally, there is interest in studying its potential use in pain management, as well as its potential use in the treatment of other psychiatric disorders. Further research is needed to fully understand the potential of N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide in these areas.
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide is a well-studied medication with a number of potential therapeutic applications. Its mechanism of action and physiological effects have been extensively studied, and there is ongoing research into its potential use in a number of areas. While it does have some limitations as a research tool, it remains an important medication for the treatment of a number of conditions.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4-isobutylbenzylamine in the presence of acetic anhydride and sodium acetate. The resulting product is then reduced with sodium borohydride to yield N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(4-isobutylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating hypertension, ADHD, and anxiety disorders. Additionally, it has been studied for its potential use in the treatment of opioid withdrawal symptoms and as an analgesic in pain management.
Propiedades
Fórmula molecular |
C20H24ClNO2 |
|---|---|
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H24ClNO2/c1-13(2)11-15-5-7-16(8-6-15)14(3)20(23)22-18-12-17(21)9-10-19(18)24-4/h5-10,12-14H,11H2,1-4H3,(H,22,23) |
Clave InChI |
MWDDUNHGOIFPSH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



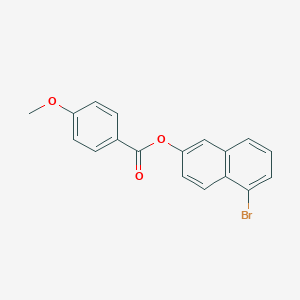
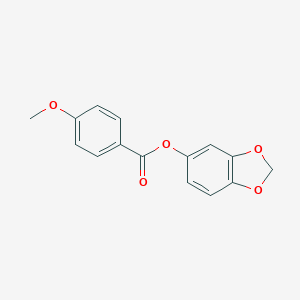
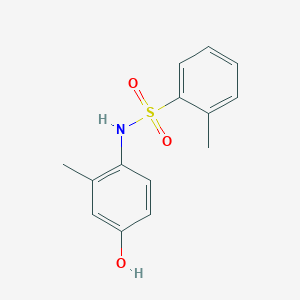
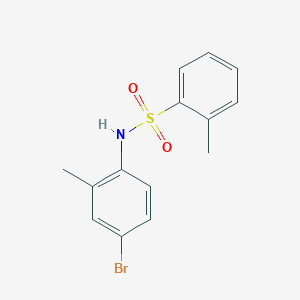


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
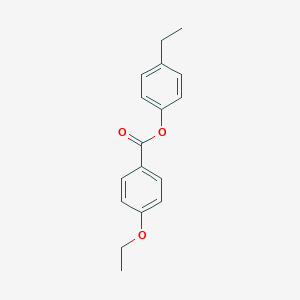

![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)
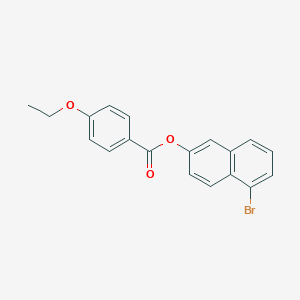
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)

